![molecular formula C3H7NO2 B1339985 DL-Alanine-3,3,3-d3 CAS No. 53795-94-1](/img/structure/B1339985.png)
DL-Alanine-3,3,3-d3
Overview
Description
DL-Alanine-3,3,3-d3, also known as deuterated alanine, is an isotopically labeled compound . It has a linear formula of CD3CH(NH2)CO2H . The molecular weight is 92.11 .
Molecular Structure Analysis
The molecular structure of DL-Alanine-3,3,3-d3 is represented by the formula CD3CH(NH2)CO2H . It has a molecular weight of 92.11 .Physical And Chemical Properties Analysis
DL-Alanine-3,3,3-d3 is a solid substance . It has a melting point of 289 °C . .Scientific Research Applications
Stable Isotope Labeling
DL-Alanine-3,3,3-d3 is a deuterium-labeled form of DL-Alanine . Stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Metabolic Studies
DL-Alanine-3,3,3-d3 plays a key role in the glucose-alanine cycle between tissues and liver . This makes it valuable for metabolic studies, particularly those investigating the role of the glucose-alanine cycle in various physiological and pathological conditions.
Nanoparticle Production
DL-Alanine-3,3,3-d3 can be used as a reducing and a capping agent in the production of nanoparticles . This application is particularly relevant in the field of nanotechnology, where control over the size and shape of nanoparticles is crucial.
Transition Metals Chelation Research
DL-Alanine-3,3,3-d3 can be used for the research of transition metals chelation, such as Cu (II), Zn (II), Cd (11) . This can be useful in studying the interactions between these metals and various biological systems.
Sweetener Research
DL-Alanine-3,3,3-d3, a sweetener, is classed together with glycine, and sodium saccharin . It can be used in research related to taste perception and the development of new sweeteners.
Chiral Metabolomics
DL-Alanine-3,3,3-d3 can be used in chiral metabolomics, a field that involves the study of chiral molecules in metabolism . This can provide insights into the role of chirality in biological systems.
Mechanism of Action
Target of Action
DL-Alanine-3,3,3-d3 is a deuterium-labeled form of DL-Alanine . DL-Alanine is an amino acid that plays a key role in various biochemical processes in the body. It is involved in protein synthesis and is a component of several important peptides and proteins.
Mode of Action
DL-Alanine-3,3,3-d3 interacts with its targets in a similar way to DL-AlanineThis can influence the rate of metabolic processes involving the molecule .
Biochemical Pathways
DL-Alanine-3,3,3-d3 is involved in the same biochemical pathways as DL-Alanine. One of the key roles of DL-Alanine is in the glucose-alanine cycle between tissues and the liver . In this cycle, alanine is transported to the liver from other tissues, carrying with it nitrogen in the form of an amino group. In the liver, the amino group is removed and converted into urea for excretion, while the remaining pyruvate molecule can be used in the process of gluconeogenesis to produce glucose .
properties
IUPAC Name |
2-amino-3,3,3-trideuteriopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583939 | |
Record name | (3,3,3-~2~H_3_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Alanine-3,3,3-d3 | |
CAS RN |
53795-94-1 | |
Record name | (3,3,3-~2~H_3_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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